SCH900776

Description

Structure

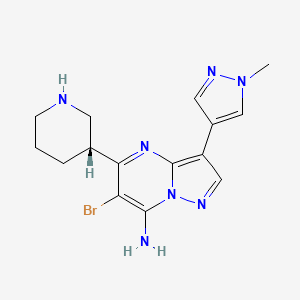

2D Structure

Properties

IUPAC Name |

6-bromo-3-(1-methylpyrazol-4-yl)-5-[(3R)-piperidin-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrN7/c1-22-8-10(6-19-22)11-7-20-23-14(17)12(16)13(21-15(11)23)9-3-2-4-18-5-9/h6-9,18H,2-5,17H2,1H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIZZEXBPRLVIV-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C3N=C(C(=C(N3N=C2)N)Br)C4CCCNC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)C2=C3N=C(C(=C(N3N=C2)N)Br)[C@@H]4CCCNC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrN7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00237551 |

Source

|

| Record name | SCH-900776 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891494-63-6 |

Source

|

| Record name | SCH-900776 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0891494636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-8776 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11899 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SCH-900776 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-8776 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2ZSF0992C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The CHK1 Inhibitor SCH900776: A Deep Dive into its Mechanism of Action in the DNA Damage Response

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of SCH900776 (also known as MK-8776), a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), in the context of the DNA damage response (DDR). By abrogating cell cycle checkpoints, this compound sensitizes cancer cells to a range of DNA-damaging agents and antimetabolites, making it a promising candidate for combination cancer therapy.

Core Mechanism: Abrogation of the S and G2 Checkpoints

Many conventional cancer therapies, including chemotherapy and radiation, function by inducing significant DNA damage in rapidly dividing cancer cells. In response to this damage, cells activate complex signaling networks known as cell cycle checkpoints. These checkpoints, primarily governed by the kinases ATM and ATR, temporarily halt cell cycle progression to allow for DNA repair. A key effector in the ATR-mediated response to replication stress and certain types of DNA damage is CHK1.[1]

Upon activation by ATR, CHK1 phosphorylates and inactivates CDC25 phosphatases. This prevents the activation of cyclin-dependent kinases (CDKs) that are essential for entry into and progression through the S and M phases of the cell cycle. By arresting the cell cycle, CHK1 provides a critical window for DNA repair, ultimately promoting cell survival.

This compound is a pyrazolo[1,5-a]pyrimidine derivative that potently and selectively inhibits the kinase activity of CHK1.[2] By inhibiting CHK1, this compound prevents the phosphorylation and inactivation of CDC25, leading to inappropriate CDK activation and forcing cells with damaged DNA to proceed through the cell cycle. This abrogation of the S and G2 checkpoints ultimately leads to mitotic catastrophe and apoptotic cell death.[3][4][5]

Synergistic Effects with DNA Damaging Agents

Preclinical studies have demonstrated that this compound acts synergistically with a variety of DNA-damaging agents and antimetabolites.[2] This sensitization is particularly pronounced with agents that induce replication stress and activate the ATR-CHK1 pathway.

Potentiation of Antimetabolites

This compound exhibits dramatic sensitization in combination with antimetabolites like hydroxyurea, cytarabine, and gemcitabine.[3][4][5] For instance, this compound can reduce the growth-inhibitory concentration of hydroxyurea by 20- to 70-fold.[3][4][5] This potentiation is thought to occur because these agents stall replication forks, making the cells highly dependent on CHK1 for survival. Inhibition of CHK1 in this context leads to the collapse of these stalled replication forks and the formation of lethal DNA double-strand breaks.[3][6]

Variable Effects with Other Chemotherapeutics

The synergistic effects of this compound are more variable with other classes of chemotherapeutics. While it can enhance the rate of cell death induced by the topoisomerase I inhibitor SN38, it does not consistently increase the overall cell death.[3][4][5] Interestingly, in several studies, no significant sensitization was observed with cisplatin, 5-fluorouracil, or 6-thioguanine.[3][4][5] This suggests that the cellular context and the specific type of DNA damage induced are critical determinants of this compound's efficacy. However, other studies have shown that this compound can enhance the sensitivity of human colon cancer cells to cisplatin.[2]

The Role of p53 and p21 Status

The tumor suppressor protein p53 plays a crucial role in the G1 checkpoint. In cells with functional p53, DNA damage can lead to a G1 arrest, providing an alternative pathway for cell cycle control. Many cancer cells, however, have mutated or non-functional p53, making them more reliant on the S and G2 checkpoints regulated by CHK1.[7]

Studies have shown that the efficacy of combining this compound with DNA-damaging agents is significantly influenced by the p53 and p21 status of the cancer cells.[2] In p53- or p21-deficient cells, the combination of this compound and cisplatin leads to mitotic entry and polyploidy, with a suppression of senescence.[2] The absence of p21, a downstream target of p53 and a potent CDK inhibitor, appears to accelerate the apoptotic response to the combination treatment.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound.

Table 1: Sensitization of Cancer Cells to Chemotherapeutic Agents by this compound

| Chemotherapeutic Agent | Cell Line(s) | Fold Sensitization (approx.) | Reference |

| Hydroxyurea | MDA-MB-231 | 100-fold | [8] |

| Hydroxyurea | Various | 20- to 70-fold | [3][4][5] |

| Cytarabine | MDA-MB-231 | 50-fold | [8] |

| Gemcitabine | Various | 5- to 10-fold | [3][4][5] |

| Gemcitabine | MDA-MB-231 | 10-fold | [8] |

Table 2: Effective Concentrations of this compound in Preclinical Studies

| Experimental Context | Cell Line(s) | Effective Concentration | Reference |

| Abrogation of SN38-mediated S and G2 arrest | Various carcinoma cell lines | 300 nM | [8] |

| Sensitization to hydroxyurea | MDA-MB-231 | 200 nM (10-fold), 2 µM (100-fold) | [8] |

| Inhibition of CHK1 autophosphorylation (pS296) | U2OS | Dose-dependent | [9] |

Key Experimental Protocols

This section details the methodologies for key experiments cited in the literature to study the effects of this compound.

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of this compound, alone or in combination with DNA-damaging agents, on cell cycle distribution.

-

Methodology:

-

Cells are seeded and treated with the indicated concentrations of this compound and/or a DNA-damaging agent for a specified duration.

-

Cells are harvested, washed with PBS, and fixed, typically in 70% ethanol, and stored at -20°C.

-

Prior to analysis, cells are washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

The DNA content of individual cells is measured using a flow cytometer.

-

The percentages of cells in the G1, S, and G2/M phases of the cell cycle are quantified using cell cycle analysis software.

-

Western Blotting for Protein Expression and Phosphorylation

-

Objective: To assess the levels of total and phosphorylated proteins involved in the DNA damage response pathway.

-

Methodology:

-

Cells are treated as required and then lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., total CHK1, phospho-CHK1 (Ser345, Ser296), γ-H2AX, PARP).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

γ-H2AX Immunofluorescence Assay

-

Objective: To detect and quantify DNA double-strand breaks as a marker of DNA damage.

-

Methodology:

-

Cells are grown on coverslips or in microplates and treated with the experimental agents.

-

Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

Non-specific binding is blocked, and the cells are incubated with a primary antibody against phosphorylated histone H2AX (γ-H2AX).

-

After washing, cells are incubated with a fluorescently labeled secondary antibody.

-

The cell nuclei are counterstained with a DNA dye such as DAPI.

-

The fluorescence signal is visualized and can be quantified using fluorescence microscopy or high-content imaging systems.

-

Visualizing the Molecular Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of the DNA damage response and the mechanism of action of this compound.

Caption: A typical experimental workflow for cell cycle analysis using flow cytometry.

Conclusion

This compound is a potent and selective CHK1 inhibitor that effectively abrogates the S and G2 cell cycle checkpoints. This mechanism of action leads to significant sensitization of cancer cells, particularly those with p53 deficiencies, to a range of DNA-damaging agents and antimetabolites. The preclinical data strongly support the continued investigation of this compound in combination therapies for various cancers. Further research is warranted to identify predictive biomarkers for sensitivity to this compound-based combination therapies and to optimize dosing schedules for maximal therapeutic benefit.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chk1 Inhibitor this compound Effectively Potentiates the Cytotoxic Effects of Platinum-Based Chemotherapeutic Drugs in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical development of the novel Chk1 inhibitor this compound in combination with DNA-damaging agents and antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. [PDF] Preclinical Development of the Novel Chk1 Inhibitor this compound in Combination with DNA-Damaging Agents and Antimetabolites | Semantic Scholar [semanticscholar.org]

- 6. Preclinical Development of the Novel Chk1 Inhibitor this compound in Combination with DNA Damaging Agents and Antimetabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

The Role of SCH900776 in Cell Cycle Checkpoint Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH900776, also known as MK-8776, is a potent and highly selective, orally bioavailable small-molecule inhibitor of checkpoint kinase 1 (Chk1).[1][2] Chk1 is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle checkpoint control.[3][4] In response to DNA damage or replication stress, Chk1 is activated, leading to cell cycle arrest, which allows time for DNA repair.[3][4][5] Many conventional cancer therapies, such as chemotherapy and radiation, function by inducing DNA damage.[6][7] However, cancer cells can often survive these treatments by activating checkpoint mechanisms, including the Chk1-mediated pathway. By inhibiting Chk1, this compound abrogates this cell cycle arrest, forcing tumor cells with damaged DNA to prematurely enter mitosis, a process that often results in mitotic catastrophe and subsequent cell death.[6][8] This mechanism of action makes this compound a promising agent for potentiating the efficacy of DNA-damaging chemotherapeutics and radiation.[9][10][11] This technical guide provides a comprehensive overview of the core functions of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and workflows.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Chk1.[12] Its primary role is to disrupt the S and G2/M cell cycle checkpoints that are activated in response to DNA damage.[6][9] The inhibition of Chk1 by this compound prevents the phosphorylation and subsequent inactivation of its downstream targets, most notably the Cdc25 family of phosphatases.[3] Activated Cdc25 phosphatases then dephosphorylate and activate cyclin-dependent kinases (CDKs), which are the key drivers of cell cycle progression.[13] This ultimately leads to the override of the DNA damage-induced cell cycle arrest.

In the context of cancer therapy, when combined with DNA-damaging agents, this compound prevents cancer cells from repairing the induced lesions, leading to an accumulation of genomic instability and subsequent apoptosis.[13][14]

Quantitative Data

The potency and selectivity of this compound have been characterized in numerous preclinical studies. The following tables summarize the key quantitative data.

| Parameter | Value | Notes | Reference |

| Chk1 IC50 | 3 nM | Cell-free kinase assay | [1][2] |

| CDK2 IC50 | 160 nM | Cell-free kinase assay; demonstrates selectivity over CDK2. | [2][15] |

| Chk2 IC50 | 1.5 µM | Cell-free kinase assay; demonstrates high selectivity over Chk2. | [2][15] |

| Kd for Chk1 | 2 nM | Direct binding studies using temperature-dependent fluorescence. | [1][13] |

| Cellular EC50 | 60 nM | In cells exposed to a DNA damaging agent (NSC-32065). | [1] |

Table 1: In Vitro Potency and Selectivity of this compound

| Chemotherapeutic Agent | Cell Line(s) | Sensitization Factor | Notes | Reference |

| Hydroxyurea | MDA-MB-231 | 20- to 70-fold reduction in growth-inhibitory concentration. | Sensitization is time-dependent. | [6][8] |

| Cytarabine | Various | Similar magnitude of sensitization to hydroxyurea. | Potentiation of antimetabolite activity. | [6][8] |

| Gemcitabine | MDA-MB-231, MCF10A | 5- to 10-fold sensitization. | Reduced IC50 for gemcitabine. | [6][8] |

| Cisplatin | Various | No significant sensitization observed. | [6][8] | |

| 5-Fluorouracil | Various | No significant sensitization observed. | [6][8] | |

| 6-Thioguanine | Various | No significant sensitization observed. | [6][8] | |

| SN38 (active metabolite of Irinotecan) | Various | Abrogates cell cycle arrest but does not increase overall cell death. | Enhances the rate of cell death. | [6][8] |

Table 2: Chemosensitization Effects of this compound in Combination with Various Anticancer Agents

Signaling Pathways and Experimental Workflows

Chk1 Signaling Pathway in DNA Damage Response

The following diagram illustrates the central role of Chk1 in the DNA damage response and how this compound intervenes in this pathway.

Caption: The DNA damage response pathway and the inhibitory action of this compound on Chk1.

Experimental Workflow for Assessing this compound Activity

This diagram outlines a typical experimental workflow to evaluate the efficacy of this compound in combination with a DNA-damaging agent.

Caption: A generalized experimental workflow for evaluating this compound in vitro.

Key Experimental Protocols

Chk1 Kinase Assay

This protocol is for determining the in vitro inhibitory activity of this compound on Chk1 kinase.

Materials:

-

Recombinant human Chk1 enzyme

-

Chk1 substrate peptide (e.g., a biotinylated peptide derived from Cdc25C)

-

Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)

-

ATP solution (including radiolabeled ATP, e.g., [γ-³³P]ATP)

-

This compound stock solution (in DMSO)

-

Stop solution (e.g., phosphoric acid)

-

Streptavidin-coated plates or beads

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer with a final DMSO concentration not exceeding 1%.

-

In a reaction plate, add the diluted this compound or vehicle (DMSO) control.

-

Add the Chk1 enzyme and substrate peptide to each well.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

-

Wash the plate to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

γ-H2AX Immunofluorescence Assay for DNA Damage

This assay quantifies the formation of DNA double-strand breaks (DSBs) in cells.

Materials:

-

Cancer cells cultured on coverslips or in microplates

-

This compound and a DNA-damaging agent

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γ-H2AX)

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG)

-

DAPI nuclear counterstain

-

Antifade mounting medium

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat the cells with this compound, the DNA-damaging agent, or the combination for the desired time.

-

Wash the cells with PBS and fix with fixation buffer for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Wash with PBS and block with blocking buffer for 1 hour.

-

Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

-

Acquire images using a fluorescence microscope and quantify the number and intensity of γ-H2AX foci per nucleus using image analysis software.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle.

Materials:

-

Treated and control cells

-

PBS

-

Trypsin-EDTA (for adherent cells)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

Procedure:

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cell pellet in a small volume of cold PBS.

-

While gently vortexing, add cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

-

Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in G1, S, and G2/M phases.

Western Blotting for Key Pathway Proteins

This protocol assesses the levels and phosphorylation status of proteins in the Chk1 pathway.

Materials:

-

Treated and control cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Chk1, anti-phospho-Chk1 (Ser296), anti-Cdc25A, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

-

Analyze the band intensities and normalize to a loading control like β-actin.

Conclusion

This compound is a potent and selective Chk1 inhibitor that effectively abrogates cell cycle checkpoints, particularly in the context of DNA damage. Its ability to synergize with a range of antimetabolite chemotherapies highlights its potential as a valuable component of combination cancer therapy. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of Chk1 inhibition. Future research will likely focus on identifying predictive biomarkers of response to this compound-based therapies and optimizing combination strategies to maximize clinical benefit.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. crpr-su.se [crpr-su.se]

- 3. benchchem.com [benchchem.com]

- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 5. researchgate.net [researchgate.net]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 14. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 15. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]

SCH900776: A Selective CHK1 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway.[1] Upon DNA damage or replication stress, CHK1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair and maintaining genomic integrity.[1][2] Many cancer cells, particularly those with a deficient p53 tumor suppressor, rely heavily on the CHK1-mediated S and G2/M checkpoints for survival, especially when treated with DNA-damaging chemotherapeutic agents.[3] This dependency makes CHK1 an attractive therapeutic target. Inhibition of CHK1 in such cancer cells can abrogate the cell cycle arrest, leading to premature entry into mitosis with unrepaired DNA, a phenomenon known as mitotic catastrophe, and subsequent cell death. This concept of "synthetic lethality" provides a promising strategy for selective cancer cell killing.

SCH900776 (also known as MK-8776) is a potent and highly selective small-molecule inhibitor of CHK1.[4][5][6][7][8] Preclinical studies have demonstrated its ability to potentiate the efficacy of various DNA-damaging agents and antimetabolites, such as gemcitabine and hydroxyurea, in a wide range of cancer models.[9][10][11][12][13] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.

Core Data Summary

Biochemical and Cellular Potency of this compound

The potency and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes key quantitative data.

| Parameter | Value | Assay Type | Reference |

| CHK1 IC50 | 3 nM | Cell-free kinase assay | [6][7][14] |

| CHK1 Kd | 2 nM | Direct binding (TdF) | [4][14] |

| γ-H2AX EC50 | ~60 nM | In-cell flow cytometry (U2OS cells with hydroxyurea) | [4][14] |

| Selectivity | |||

| CHK2 IC50 | 1.5 µM | Cell-free kinase assay | [6][14] |

| CDK2 IC50 | 160 nM | Cell-free kinase assay | [6][14] |

| Selectivity Ratio | |||

| CHK2 / CHK1 | ~500-fold | [6][7][14] | |

| CDK2 / CHK1 | ~50-fold | [7][14] |

In Vivo Efficacy of this compound in Combination with Gemcitabine

Preclinical xenograft models have demonstrated the synergistic anti-tumor activity of this compound in combination with the DNA antimetabolite gemcitabine.

| Cancer Model | This compound Dose | Gemcitabine Dose | Key Findings | Reference |

| A2780 Ovarian Cancer Xenograft | 4 mg/kg (i.p.) | 150 mg/kg | Induction of γ-H2AX biomarker. | [4][7][14] |

| 8, 16, 32 mg/kg (i.p.) | 150 mg/kg | Enhanced tumor regression responses. | [4][7][14] | |

| MiaPaCa-2 Pancreatic Cancer Xenograft | 8, 20, 50 mg/kg | 150 mg/kg | Improved Time to Progression (TTP). | [4] |

Signaling Pathways and Experimental Workflows

CHK1 Signaling Pathway in Response to DNA Damage

The following diagram illustrates the central role of CHK1 in the DNA damage response and the mechanism of action of this compound.

Caption: Mechanism of this compound in the CHK1 signaling pathway.

Experimental Workflow for Assessing this compound Activity

This diagram outlines a typical experimental workflow to evaluate the efficacy of this compound in combination with a DNA damaging agent.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. veterinarypaper.com [veterinarypaper.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 12. crpr-su.se [crpr-su.se]

- 13. researchgate.net [researchgate.net]

- 14. CHK1 inhibition is synthetically lethal with loss of B-family DNA polymerase function in human lung and colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of SCH900776 (MK-8776): A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

SCH900776, later known as MK-8776, is a potent and highly selective inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway.[1][2] Its development marked a significant advancement in the strategy of targeting cancer cells by abrogating their ability to repair DNA damage induced by chemotherapy or radiation. This guide provides a comprehensive technical overview of the discovery, preclinical development, and early clinical evaluation of this compound, tailored for an audience of researchers, scientists, and drug development professionals.

Discovery: A High-Content Screening Approach

The discovery of this compound stemmed from a mechanism-based, high-content cellular screen designed to identify compounds that could phenocopy the effects of CHK1 ablation.[2] Unlike traditional biochemical screens that focus solely on enzyme inhibition, this functional approach aimed to identify molecules that could induce a desired cellular phenotype—in this case, the accumulation of DNA double-strand breaks, a surrogate marker for replication fork collapse.[2]

The screening assay utilized the phosphorylation of histone H2AX (γ-H2AX) as a biomarker for DNA damage.[2] By exposing cells to a DNA replication inhibitor to activate the CHK1-dependent checkpoint and then treating them with a library of small molecules, researchers could identify compounds that led to a significant increase in γ-H2AX staining, indicative of checkpoint abrogation and subsequent DNA damage.[2] This innovative strategy led to the identification of the pyrazolo[1,5-a]pyrimidine scaffold, which was then optimized through medicinal chemistry efforts to yield this compound.[1][3]

Mechanism of Action: Selective Inhibition of CHK1

This compound is an ATP-competitive inhibitor of CHK1.[4] It potently and selectively targets CHK1 over other kinases, including the closely related CHK2 and various cyclin-dependent kinases (CDKs).[5][6] The inhibition of CHK1 by this compound prevents the phosphorylation of its downstream targets, most notably the CDC25 family of phosphatases.[7][8] This leads to the premature activation of CDK1 and CDK2, forcing cells with damaged DNA to enter mitosis, a process known as mitotic catastrophe, which ultimately results in apoptosis.[1][9]

dot

Preclinical Development

The preclinical development of this compound focused on evaluating its efficacy both as a single agent and in combination with various DNA-damaging chemotherapeutic agents.

In Vitro Activity

As a single agent, this compound demonstrated potent cytotoxicity in a subset of cancer cell lines, particularly those with underlying DNA repair deficiencies.[1][8] However, its most significant preclinical activity was observed when used in combination with DNA-damaging agents. This compound was shown to dramatically sensitize cancer cells to the effects of antimetabolites like gemcitabine and hydroxyurea, as well as topoisomerase inhibitors.[1][10] This sensitization was often synergistic, leading to a significant increase in apoptosis compared to either agent alone.[1][10]

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 (nM) | Reference |

| CHK1 | 3 | [6] |

| CHK2 | 1500 | [6][11] |

| CDK2 | 160 | [5][11] |

In Vivo Efficacy

In vivo studies using xenograft models of various cancers confirmed the potent chemosensitizing effects of this compound.[2][12] When administered in combination with agents like gemcitabine, this compound led to significant tumor growth inhibition and, in some cases, tumor regression.[2] The timing of administration was found to be a critical factor, with delayed administration of this compound following chemotherapy often yielding the most robust anti-tumor response.[13]

Table 2: Summary of Key Preclinical Combination Studies

| Combination Agent | Cancer Type | Key Findings | Reference |

| Gemcitabine | Pancreatic, Ovarian | Synergistic tumor growth inhibition | [2] |

| Hydroxyurea | Various solid tumors | Significant sensitization and induction of DNA damage | [1] |

| Cytarabine | Leukemia | Enhanced cytotoxicity and abrogation of S-phase arrest | [1][14] |

dot

Clinical Development: Phase I Trial

Based on the promising preclinical data, this compound (MK-8776) advanced into a first-in-human Phase I clinical trial.[15] The study was designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of MK-8776 as a monotherapy and in combination with gemcitabine in patients with advanced solid tumors.[15]

The trial employed a dose-escalation design.[15] As a monotherapy, MK-8776 was generally well-tolerated, with the most common adverse events being fatigue, nausea, and constipation.[15] In the combination arm, the recommended Phase II dose was established.[15] Encouragingly, early signs of clinical activity were observed, with some patients experiencing partial responses or stable disease.[15]

Table 3: Overview of the Phase I Clinical Trial of MK-8776

| Parameter | Details | Reference |

| Trial Design | Phase I, open-label, dose-escalation | [15] |

| Patient Population | Patients with advanced solid tumors | [15] |

| Treatment Arms | Monotherapy and combination with gemcitabine | [15] |

| Primary Objectives | Safety, tolerability, and recommended Phase II dose | [15] |

| Key Monotherapy AEs | Fatigue, nausea, constipation | [15] |

| Key Combination AEs | Myelosuppression (neutropenia, thrombocytopenia) | [15] |

| Efficacy | Partial responses and stable disease observed | [15] |

dot

References

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Development of a high-throughput γ-H2AX assay based on imaging flow cytometry | springermedizin.de [springermedizin.de]

- 6. High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. DOT Language | Graphviz [graphviz.org]

- 9. graphviz.org [graphviz.org]

- 10. researchgate.net [researchgate.net]

- 11. Sensitization of human cancer cells to gemcitabine by the Chk1 inhibitor MK-8776: cell cycle perturbation and impact of administration schedule in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. glpbio.com [glpbio.com]

- 13. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 14. Sch-900776 | C15H18BrN7 | CID 46239015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. promega.com [promega.com]

An In-depth Technical Guide to the Structural and Functional Properties of SCH900776

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH900776, also known as MK-8776, is a potent and selective small-molecule inhibitor of checkpoint kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway.[1][2] As a serine/threonine kinase, Chk1 plays a pivotal role in maintaining genomic integrity by orchestrating cell cycle arrest to allow for DNA repair.[2][3] In many cancer cells, particularly those with a defective p53 tumor suppressor, the reliance on the Chk1-mediated checkpoint for survival is heightened. This dependency presents a therapeutic window for Chk1 inhibitors like this compound, which can abrogate this checkpoint, leading to mitotic catastrophe and selective tumor cell death, especially when used in combination with DNA-damaging chemotherapeutic agents.[4][5] This guide provides a comprehensive overview of the structural and functional properties of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Structural Properties

This compound is a pyrazolo[1,5-a]pyrimidine derivative with the chemical formula C15H18BrN7. Its IUPAC name is (R)-6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine.

Functional Properties and Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Chk1.[6] In response to DNA damage or replication stress, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and subsequently phosphorylates and activates Chk1.[3][7] Activated Chk1 then phosphorylates a range of downstream substrates, most notably the Cdc25 family of phosphatases (Cdc25A, Cdc25B, and Cdc25C).[2][8] Phosphorylation of Cdc25 phosphatases by Chk1 leads to their inactivation and proteasomal degradation.[8]

The primary role of Cdc25 phosphatases is to remove inhibitory phosphorylations from cyclin-dependent kinases (CDKs), which are the key drivers of cell cycle progression.[9][10] By inhibiting Chk1, this compound prevents the inactivation of Cdc25 phosphatases. This leads to the sustained activation of CDKs, which in turn forces cells to bypass the G2/M and S-phase checkpoints, even in the presence of significant DNA damage.[7][8] This premature entry into mitosis with unrepaired DNA results in mitotic catastrophe and apoptosis.[4][5] The potentiation of DNA-damaging agents by this compound stems from its ability to override the DNA damage-induced cell cycle arrest, thereby preventing cancer cells from repairing the chemotherapy-induced lesions.[1][5]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing insights into its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | Potency (IC50/Kd) | Selectivity vs. Chk1 | Reference |

| Chk1 | Kinase Assay | IC50: 3 nM | - | [11][12][13] |

| Binding Assay | Kd: 2 nM | - | [12][14] | |

| CDK2 | Kinase Assay | IC50: 160 nM | 53-fold | [11][12] |

| Chk2 | Kinase Assay | IC50: 1500 nM | 500-fold | [11][12] |

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Dose and Route | Cmax (µmol/L) | AUC (µmol/L.h) | Reference |

| Mouse | 10 mg/kg (IP) | ~0.6 | ~0.9 | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

Caption: The CHK1 signaling pathway in response to DNA damage and its inhibition by this compound.

Caption: A generalized experimental workflow for the preclinical evaluation of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

CHK1 Kinase Assay (In Vitro)

This protocol is a representative method for determining the in vitro potency of this compound against Chk1.

-

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against recombinant Chk1 kinase.

-

Materials:

-

Recombinant human Chk1 enzyme

-

Biotinylated peptide substrate

-

[γ-33P]ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)

-

This compound serially diluted in DMSO

-

Stop solution (e.g., 100 mM EDTA)

-

Streptavidin-coated scintillation proximity assay (SPA) beads or filter plates

-

-

Procedure:

-

Prepare a reaction mixture containing the Chk1 enzyme and the biotinylated peptide substrate in the kinase reaction buffer.

-

Add serially diluted this compound or DMSO (vehicle control) to the reaction mixture in a 96-well or 384-well plate.

-

Initiate the kinase reaction by adding a solution containing ATP and [γ-33P]ATP.

-

Incubate the reaction at room temperature for a defined period (e.g., 1-2 hours).

-

Terminate the reaction by adding the stop solution.

-

Capture the phosphorylated biotinylated peptide using streptavidin-coated SPA beads or by filtering through a streptavidin-coated filter plate.

-

Quantify the amount of incorporated radiolabel using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

γ-H2AX Immunofluorescence Assay (Cell-Based)

This high-content screening assay is used to assess the ability of this compound to induce DNA double-strand breaks, a hallmark of its mechanism of action.[4]

-

Objective: To quantify the induction of γ-H2AX foci in cells treated with a DNA-damaging agent and this compound.

-

Materials:

-

Cancer cell line (e.g., U2OS, A2780)

-

Cell culture medium and supplements

-

DNA-damaging agent (e.g., gemcitabine, hydroxyurea)

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Secondary antibody: fluorescently-conjugated anti-rabbit or anti-mouse IgG

-

Nuclear counterstain (e.g., DAPI, Hoechst 33342)

-

High-content imaging system

-

-

Procedure:

-

Seed cells in a multi-well imaging plate and allow them to adhere overnight.

-

Treat the cells with a DNA-damaging agent for a specified duration to induce Chk1 activation.

-

Add serially diluted this compound to the cells in the continued presence of the DNA-damaging agent and incubate for a further period (e.g., 2-24 hours).

-

Fix the cells with the fixation solution.

-

Permeabilize the cells with the permeabilization buffer.

-

Block non-specific antibody binding with the blocking buffer.

-

Incubate the cells with the primary anti-γ-H2AX antibody.

-

Wash the cells and incubate with the fluorescently-conjugated secondary antibody and the nuclear counterstain.

-

Acquire images using a high-content imaging system.

-

Analyze the images to quantify the number and intensity of γ-H2AX foci per nucleus.

-

Cell Proliferation Assay

This assay measures the effect of this compound, alone or in combination with other agents, on cell viability and growth.

-

Objective: To determine the growth inhibitory effects of this compound.

-

Materials:

-

Cancer cell line

-

Cell culture medium and supplements

-

This compound and any combination agents

-

Reagents for assessing cell viability (e.g., CellTiter-Glo®, resazurin, or direct cell counting)

-

-

Procedure:

-

Seed cells in a 96-well plate at a low density.

-

The following day, treat the cells with a serial dilution of this compound, either as a single agent or in combination with a fixed concentration of a DNA-damaging agent.

-

Incubate the cells for a period of 3-7 days.

-

At the end of the incubation period, measure cell viability using the chosen method.

-

Calculate the percent of viable cells relative to the vehicle-treated control.

-

Determine the GI50 (concentration that inhibits growth by 50%) from the dose-response curve.

-

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[4]

-

Objective: To assess the in vivo efficacy of this compound, alone and in combination with a chemotherapeutic agent, in a tumor-bearing mouse model.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for tumor implantation (e.g., A2780, MiaPaCa2)[4]

-

Matrigel (optional, to enhance tumor take-rate)

-

This compound formulated for in vivo administration

-

Chemotherapeutic agent (e.g., gemcitabine)

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously implant cancer cells into the flank of the mice.

-

Monitor the mice for tumor growth.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound alone, chemotherapeutic agent alone, combination).

-

Administer the treatments according to the planned schedule, dose, and route (e.g., intraperitoneal, oral).

-

Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).

-

Monitor the body weight and overall health of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., biomarker analysis by immunohistochemistry).

-

Analyze the tumor growth data to assess the efficacy of the different treatments.

-

Conclusion

This compound is a highly potent and selective inhibitor of Chk1 with a well-defined mechanism of action. Its ability to abrogate the DNA damage checkpoint makes it a promising therapeutic agent, particularly in combination with DNA-damaging chemotherapies for the treatment of cancers with defects in other checkpoint pathways, such as p53-mutant tumors. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this and similar targeted therapies. The continued investigation of this compound and other Chk1 inhibitors holds significant potential for advancing cancer treatment.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Chk1 Inhibitor this compound Effectively Potentiates the Cytotoxic Effects of Platinum-Based Chemotherapeutic Drugs in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic Targeting the Cell Division Cycle 25 (CDC25) Phosphatases in Human Acute Myeloid Leukemia — The Possibility to Target Several Kinases through Inhibition of the Various CDC25 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cdc25 Phosphatases Are Required for Timely Assembly of CDK1-Cyclin B at the G2/M Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CHK1 regulates NF-κB signaling upon DNA damage in p53- deficient cells and associated tumor-derived microvesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

SCH900776 (Prexasertib): A Technical Guide to its Impact on Replication Fork Stability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SCH900776, also known as Prexasertib (MK-8776), is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1). CHK1 is a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genome integrity, particularly during DNA replication. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its profound effects on replication fork stability. By inhibiting CHK1, this compound abrogates the S and G2/M cell cycle checkpoints, leading to the collapse of stalled replication forks, accumulation of DNA damage, and ultimately, apoptotic cell death. This mechanism is particularly effective in cancer cells with high endogenous replication stress or defects in other DNA repair pathways, creating a synthetic lethal vulnerability. This document details the underlying signaling pathways, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for assessing the drug's effects, and includes visualizations to facilitate a deeper understanding of its molecular and cellular impact.

Core Mechanism of Action: Destabilization of the Replication Fork

The primary mechanism of action of DNA antimetabolite drugs is to suppress DNA synthesis, which leads to stalled replication forks and the activation of the replication checkpoint[1]. This checkpoint is crucial for cell viability, as it acts to stabilize and preserve replication fork complexes[1]. The serine/threonine kinase CHK1 is an essential mediator of the mammalian replication checkpoint[1].

In response to replication stress, the ATR (Ataxia-Telangiectasia and Rad3-related) kinase is activated and, in turn, phosphorylates and activates CHK1. Activated CHK1 then orchestrates a series of events to stabilize stalled replication forks, prevent further origin firing, and halt cell cycle progression to allow for DNA repair.

This compound is an ATP-competitive inhibitor of CHK1. By binding to the ATP-binding pocket of CHK1, this compound prevents its phosphorylation and activation. This inhibition of CHK1 function has several critical downstream consequences that collectively destabilize replication forks:

-

Abrogation of the S-phase Checkpoint: this compound overrides the intra-S-phase checkpoint, leading to uncontrolled firing of replication origins and preventing the stabilization of stalled forks.

-

Replication Fork Collapse: In the absence of functional CHK1, stalled replication forks are not protected from degradation by nucleases. This leads to the collapse of the replication fork, resulting in the formation of DNA double-strand breaks (DSBs)[2][3][4].

-

Induction of DNA Damage: The collapse of replication forks leads to a significant increase in DNA damage, which can be visualized by the phosphorylation of histone H2AX (γ-H2AX), a well-established marker of DSBs[5][6].

-

Apoptosis: The accumulation of extensive DNA damage triggers programmed cell death, or apoptosis, particularly in cancer cells that are highly dependent on the CHK1-mediated checkpoint for survival.

This mechanism of inducing "replication catastrophe" is the basis for the anti-tumor activity of this compound, both as a monotherapy in cancers with high intrinsic replication stress and in combination with DNA-damaging chemotherapeutic agents.

Signaling Pathway

The ATR-CHK1 signaling pathway is central to the cellular response to replication stress. The following diagram illustrates the key components of this pathway and the point of intervention by this compound.

Caption: this compound inhibits CHK1, leading to replication fork collapse and apoptosis.

Quantitative Analysis of this compound's Effects

The following tables summarize key quantitative data on the cellular effects of this compound from various preclinical studies.

Table 1: Cellular Sensitivity to this compound (Prexasertib) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| OVCAR3 | High-Grade Serous Ovarian Cancer | 6 | [3] |

| OV90 | High-Grade Serous Ovarian Cancer | 49 | [3] |

| PEO1 | High-Grade Serous Ovarian Cancer | ~10 | [3] |

| PEO4 | High-Grade Serous Ovarian Cancer | ~10 | [3] |

| ES2 | Ovarian Cancer | <10 | [7] |

| KURAMOCHI | Ovarian Cancer | <10 | [7] |

| TOV112D | Ovarian Cancer | <10 | [7] |

| JHOS2 | Ovarian Cancer | 8400 | [7] |

| U2OS | Osteosarcoma | EC50 ~60 | [5] |

Table 2: Effect of this compound on Replication Fork Dynamics

| Cell Line | Treatment | Replication Fork Speed (µm/min) | % Stalled/Collapsed Forks | Reference |

| Ovarian Cancer Cells | Prexasertib + Olaparib | Data not specified | Increased degradation of stalled forks | [7] |

| HGSOC Cells | Prexasertib (50 nM) + Gemcitabine (50 nM) | Data not specified | Increased stalled forks (lower IdU/CldU ratio) | [8] |

Note: Specific quantitative data on the direct impact of this compound on replication fork speed and the percentage of stalled/collapsed forks is limited in the reviewed literature. DNA fiber assays are the standard method to obtain this data.

Table 3: Induction of DNA Damage and Repair Markers by this compound

| Cell Line | Treatment | Fold Increase in γ-H2AX | % Cells with RAD51 Foci | Reference |

| HCT116 | This compound (3 µM) + LA-12/Cisplatin | Enhanced γ-H2AX vs. single agents | Data not specified | [6] |

| Pancreatic Cancer Cells | This compound + MLN4924 | Higher γ-H2AX vs. MLN4924 alone | Data not specified | [9] |

| OVCAR3 | Prexasertib + Olaparib | Pan-nuclear γ-H2AX staining | Significantly diminished vs. Olaparib alone | [3] |

| HGSOC PDX Models | Prexasertib | Increased γ-H2AX | Data not specified | [7] |

| PBMC (clinical study) | Prexasertib | Significantly increased MFI of γ-H2AX | Data not specified | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on replication fork stability.

DNA Fiber Assay for Replication Fork Dynamics

This assay directly visualizes and quantifies the dynamics of individual replication forks to measure fork speed, stalling, and the stability of nascent DNA strands.

Caption: Workflow for analyzing replication fork dynamics using the DNA fiber assay.

-

Cell Labeling:

-

Plate cells at a density that allows for exponential growth.

-

Pulse-label cells with 25-50 µM 5-Chloro-2'-deoxyuridine (CldU) for 20-30 minutes.

-

Wash cells with warm PBS.

-

Treat cells with this compound at the desired concentration for the indicated time. Co-treatment with a DNA damaging agent (e.g., hydroxyurea) can be performed at this step.

-

Pulse-label cells with 250 µM 5-Iodo-2'-deoxyuridine (IdU) for 20-30 minutes.

-

-

Cell Lysis and DNA Spreading:

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend cells in a lysis buffer (e.g., 200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS).

-

Spot a small volume of the cell lysate onto a glass slide and allow the DNA to spread down the slide by tilting.

-

-

Immunostaining:

-

Air dry and fix the DNA fibers with a 3:1 methanol:acetic acid solution.

-

Denature the DNA with 2.5 M HCl for 30-60 minutes.

-

Block the slides with 1-5% BSA in PBS with 0.1% Tween-20 (PBST).

-

Incubate with primary antibodies: rat anti-BrdU (detects CldU) and mouse anti-BrdU (detects IdU).

-

Wash with PBST and incubate with fluorescently-labeled secondary antibodies (e.g., anti-rat Alexa Fluor 594 and anti-mouse Alexa Fluor 488).

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Measure the length of the CldU and IdU tracks using image analysis software (e.g., ImageJ).

-

Calculate replication fork speed (µm/min) from the length of the labeled tracks and the labeling time.

-

Quantify the frequency of stalled forks (CldU-only tracks) and collapsed forks (asymmetric IdU tracks or shortened IdU tracks after DNA damage).

-

Western Blot for CHK1 Phosphorylation and DNA Damage Markers

This method is used to quantify the levels of total and phosphorylated CHK1, as well as markers of DNA damage such as γ-H2AX.

Caption: Workflow for Western blot analysis of protein expression and phosphorylation.

-

Sample Preparation:

-

Treat cells with this compound at various concentrations and time points.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate 20-40 µg of protein per lane on a 4-15% polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C (e.g., rabbit anti-pCHK1 (Ser345), mouse anti-CHK1, rabbit anti-γH2AX).

-

Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect chemiluminescence using an appropriate substrate and imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the signal of the protein of interest to a loading control (e.g., β-actin or GAPDH).

-

Immunofluorescence for γ-H2AX and RAD51 Foci

This assay visualizes and quantifies the formation of nuclear foci of γ-H2AX and RAD51, which are markers for DNA double-strand breaks and homologous recombination repair, respectively.

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips.

-

Treat cells with this compound, alone or in combination with a DNA damaging agent.

-

-

Fixation and Permeabilization:

-

Fix cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block with 1% BSA in PBST for 1 hour.

-

Incubate with primary antibodies (e.g., rabbit anti-γ-H2AX, mouse anti-RAD51) overnight at 4°C.

-

Wash and incubate with fluorescently-labeled secondary antibodies for 1 hour.

-

Counterstain nuclei with DAPI.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence or confocal microscope.

-

Count the number of foci per nucleus. Cells with >5-10 foci are typically considered positive.

-

Conclusion and Future Directions

This compound (Prexasertib) is a potent CHK1 inhibitor that effectively destabilizes replication forks, leading to DNA damage and apoptosis in cancer cells. Its mechanism of action provides a strong rationale for its use as a monotherapy in tumors with high endogenous replication stress and in combination with DNA-damaging agents. The quantitative data and experimental protocols presented in this guide offer a framework for researchers and drug developers to further investigate the therapeutic potential of this compound.

Future research should focus on obtaining more precise quantitative data on replication fork dynamics using advanced techniques like DNA fiber analysis. A deeper understanding of the molecular determinants of sensitivity and resistance to this compound will be crucial for identifying patient populations most likely to benefit from this targeted therapy. Furthermore, exploring novel combination strategies that exploit the synthetic lethal interactions induced by CHK1 inhibition holds significant promise for advancing cancer treatment.

References

- 1. benchchem.com [benchchem.com]

- 2. A pan-cancer transcriptome analysis identifies replication fork and innate immunity genes as modifiers of response to the CHK1 inhibitor prexasertib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Chk1 Inhibitor this compound Effectively Potentiates the Cytotoxic Effects of Platinum-Based Chemotherapeutic Drugs in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chk1 inhibitor SCH 900776 enhances the antitumor activity of MLN4924 on pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jitc.bmj.com [jitc.bmj.com]

The Selectivity Profile of SCH900776: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

SCH900776, also known as MK-8776, is a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), a critical serine/threonine kinase involved in the DNA damage response and cell cycle regulation.[1][2][3][4][5] This technical guide provides an in-depth analysis of the selectivity profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the relevant biological pathways and experimental workflows.

Quantitative Selectivity Profile

This compound demonstrates high potency for its primary target, Chk1, with significant selectivity over other related kinases, most notably Chk2 and Cyclin-Dependent Kinase 2 (CDK2).[1][2][4][5] The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays, and the key findings are summarized in the table below.

| Target | Parameter | Value (nM) | Notes |

| Chk1 | IC50 | 3 | Cell-free kinase assay.[2][4][5] |

| Kd | 2 | Direct binding studies using TdF methodology.[1][2][4] | |

| Chk2 | IC50 | 1500 | Demonstrates approximately 500-fold selectivity for Chk1 over Chk2.[2][4][5] |

| CDK2 | IC50 | 160 | Shows approximately 50-fold selectivity for Chk1 over CDK2.[2][4][5] |

Further characterization of the broader kinase selectivity of this compound was conducted using the Millipore Kinase Profiling service, which screened the compound against a wide range of serine/threonine and tyrosine kinases. These studies confirmed that this compound is a highly selective inhibitor of Chk1 with minimal off-target activity against a broad panel of kinases.[1]

In addition to its kinase selectivity, this compound has been evaluated for its potential to inhibit cytochrome P450 (CYP) enzymes, a common cause of drug-drug interactions. The compound showed no significant inhibition of the major human liver microsomal CYP isoforms 1A2, 2C9, 2C19, 2D6, and 3A4, suggesting a low potential for CYP-mediated drug interactions.[1][5]

Experimental Methodologies

The determination of the selectivity profile of this compound involved a combination of biochemical assays, cell-based functional screens, and broader kinase profiling services.

Kinase Inhibition Assays (Chk1, Chk2, CDK2)

The inhibitory activity of this compound against Chk1, Chk2, and CDK2 was determined using in vitro kinase assays. While the specific proprietary details of the assays may vary, a general workflow is as follows:

In these assays, purified recombinant kinase is incubated with a specific substrate and ATP in the presence of varying concentrations of this compound. The level of substrate phosphorylation is then measured, typically through the incorporation of radiolabeled phosphate from ATP or by using phosphorylation-specific antibodies. The concentration of this compound that inhibits 50% of the kinase activity (IC50) is then calculated.

High-Content Screening for Functional Selectivity

This compound was identified through a high-content, cell-based functional screen designed to identify compounds that could abrogate the DNA damage-induced cell cycle checkpoint.[1][3] This approach assessed the functional consequences of Chk1 inhibition in a cellular context.

The screen utilized the phosphorylation of H2AX (γ-H2AX) as a biomarker for DNA double-strand breaks, which are a consequence of replication fork collapse when the Chk1-mediated checkpoint is abrogated in the presence of DNA damaging agents.[1][3] This functional approach ensured that the identified compounds, such as this compound, were not only potent inhibitors of Chk1 but also functionally active in cells, leading to the desired biological outcome.

Signaling Pathway Context

This compound exerts its therapeutic effect by targeting the Chk1-mediated DNA damage response pathway. In response to DNA damage or replication stress, Chk1 is activated and phosphorylates a range of downstream targets to induce cell cycle arrest, allowing time for DNA repair. By inhibiting Chk1, this compound prevents this arrest, forcing cells with damaged DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and cell death, a concept known as synthetic lethality.

The high selectivity of this compound for Chk1 over other kinases, such as Chk2 and CDKs, is crucial for its therapeutic window.[1][3] While Chk1 is essential for the replication checkpoint, Chk2 plays a more prominent role in the response to double-strand breaks.[3] Furthermore, concomitant inhibition of CDKs could antagonize the desired effect of Chk1 inhibition by independently causing cell cycle arrest.[3] Therefore, the specific inhibitory profile of this compound makes it a precision tool for targeting the Chk1 pathway in cancer therapy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting the replication checkpoint using SCH 900776, a potent and functionally selective CHK1 inhibitor identified via high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Impact of SCH900776 on Tumor Cell Apoptosis

This technical guide provides a comprehensive overview of the selective Checkpoint kinase 1 (Chk1) inhibitor, this compound (also known as MK-8776), and its role in inducing apoptosis in tumor cells. Chk1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, responsible for arresting the cell cycle to allow for DNA repair. By inhibiting Chk1, this compound abrogates this protective mechanism, making it a potent sensitizer for DNA-damaging chemotherapeutic agents.

Core Mechanism of Action

Cancer treatments, including chemotherapy and radiotherapy, primarily function by inducing extensive DNA damage in rapidly dividing cancer cells.[1] In response to this damage, Chk1 is activated, leading to cell cycle arrest, predominantly in the S or G2 phases, which provides time for DNA repair.[2][3] this compound is a potent and selective inhibitor of Chk1.[4] Its mechanism of action centers on overriding this induced cell cycle arrest.

When used in combination with DNA-damaging agents, this compound prevents the Chk1-mediated checkpoint activation. This forces cells with damaged DNA to prematurely enter mitosis, a catastrophic event that leads to the accumulation of double-strand DNA breaks (DSBs) and ultimately, apoptosis.[2][5] This synergistic interaction significantly enhances the cytotoxic effects of various chemotherapies.[6]

The cellular context, particularly the status of tumor suppressor genes like p53, p21, and PTEN, significantly influences the apoptotic response to this compound. For instance, in p53- or p21-deficient cells, the combination of this compound with platinum-based drugs can lead to mitotic entry and polyploidy, with an accelerated apoptotic response in p21-deficient cells.[6] Conversely, PTEN deficiency can facilitate the enhancement of chemotherapy-induced apoptosis by this compound.[6]

Data Presentation

Quantitative Analysis of Apoptosis and DNA Damage

The efficacy of this compound in potentiating apoptosis is demonstrated across various cancer cell lines when combined with DNA-damaging agents. The following tables summarize key quantitative findings from preclinical studies.

Table 1: Potentiation of Chemotherapy-Induced Apoptosis by this compound in HCT116 Colon Cancer Cells

| Treatment Group | % Annexin V Positive Cells (Apoptosis) | Fold Increase vs. Chemo Alone |

| Control (DMSO) | ~2% | N/A |

| This compound (3 µM) | ~3% | N/A |

| Cisplatin (20 µM) | ~10% | N/A |

| This compound + Cisplatin | ~25% | 2.5 |

| LA-12 (0.75 µM) | ~8% | N/A |

| This compound + LA-12 | ~20% | 2.5 |

Data compiled from figures and text in reference[6]. Values are approximate representations of the published data for illustrative purposes.

Table 2: Modulation of Key Apoptotic and DNA Damage Markers

| Treatment Group | PARP Cleavage | Caspase-9 Cleavage | γ-H2AX Levels | pS296 Chk1 (Auto-phosphorylation) |

| Control | Baseline | Baseline | Baseline | Baseline |

| Chemotherapy Alone | Slight Increase | Slight Increase | Increased | Increased |

| This compound + Chemo | Strong Increase | Strong Increase | Strong Increase | Suppressed |

This table provides a qualitative summary based on Western blot data presented in references[5][6]. "Chemotherapy" refers to agents like Cisplatin, LA-12, or Hydroxyurea.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on methods described in the cited literature.[5][6]

Cell Lines and Culture

-

Cell Lines: Human colon adenocarcinoma cell lines HCT116 (and its p53-/-, p21-/-, PTEN-/- variants), HT-29, and RKO; Human osteosarcoma cell line U2OS.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., McCoy's 5A or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

Drug Treatment Protocol

-

Cells are seeded in appropriate culture plates or flasks and allowed to adhere overnight.

-

For combination studies, cells are pre-treated with this compound (e.g., at a concentration of 3 µM) for 2 hours.[6]

-

Following pre-treatment, the DNA-damaging agent (e.g., Cisplatin at 20 µM, LA-12 at 0.75 µM, or hydroxyurea) is added to the culture medium.

-

Cells are co-incubated with both agents for a specified duration, typically 48 to 72 hours, before harvesting for analysis.[6]

Apoptosis and Cell Death Assays

-

Annexin V/Propidium Iodide (PI) Staining (Flow Cytometry):

-

Harvest cells (including floating cells in the supernatant) and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic.

-

-

Caspase Activation Assay:

-

Cells are treated as described in the drug treatment protocol.

-

At designated time points (e.g., 0, 24, and 48 hours post-treatment), cells are incubated with a fluorescently labeled caspase substrate (e.g., CellProbe HT Caspase 3/7 Whole Cell Assay).[5]

-

The percentage of cells with activated caspases is determined by flow cytometry based on the fluorescence of the cleaved substrate.[5]

-

Western Blotting for Protein Analysis

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against:

-

Cleaved PARP

-

Cleaved Caspase-9

-

Phospho-Histone H2A.X (Ser139) (γ-H2AX)

-

Phospho-Chk1 (Ser296)

-

Total Chk1

-

Actin or Tubulin (as loading controls)

-

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling and Experimental Diagrams

The following diagrams, created using the DOT language, illustrate the key pathways and workflows associated with the action of this compound.

Caption: this compound inhibits Chk1, leading to apoptosis.

References

- 1. mdpi.com [mdpi.com]

- 2. Preclinical development of the novel Chk1 inhibitor this compound in combination with DNA-damaging agents and antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Preclinical Development of the Novel Chk1 Inhibitor this compound in Combination with DNA-Damaging Agents and Antimetabolites | Semantic Scholar [semanticscholar.org]

- 4. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Chk1 Inhibitor this compound Effectively Potentiates the Cytotoxic Effects of Platinum-Based Chemotherapeutic Drugs in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

SCH900776: A Chk1 Inhibitor Exploiting Synthetic Lethality in Cancers with DNA Repair Defects

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary